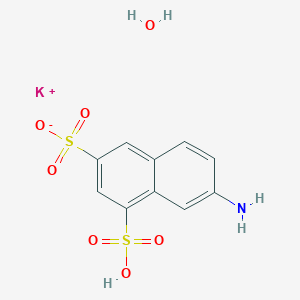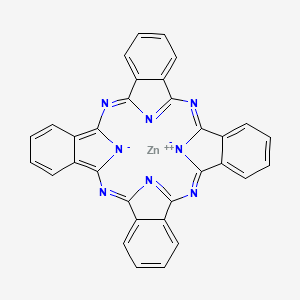
Zinc phthalocyanine
説明
Zinc Phthalocyanine (ZnPc) is a chemical compound with the molecular formula C32H16N8Zn. It is a part of the phthalocyanine family, which are synthetic macrocyclic structures . ZnPc has applications in various fields due to its chemical stability, thermal properties, and its π-electron conjugated system . It is used in industry as catalysts, photoconductors, and in the biomedical field for photodynamic therapy .
Synthesis Analysis
ZnPc can be synthesized using 4- (2- (4- (2-phenylpropan-2-yl) phenoxy) phenoxy) phthalonitrile and zinc metal salt . Another method involves the cyclotetramerization of the 4- [2,6-di- ( tert -butyl)-4-methylphenoxy]phthalonitrile .Molecular Structure Analysis
The core structure of the ZnPc macrocycle is formed by four isoindole units, which endows the molecule with a two-dimensional conjugated π electron system . The central cavity of phthalocyanines is known to be capable of accommodating different elemental ions .Chemical Reactions Analysis
ZnPc shows photosensitizing properties . It has been utilized in many fields such as molecular electronics, optoelectronics, photonics, etc., due to its high electron transfer abilities .Physical And Chemical Properties Analysis
ZnPc has attractive properties such as chemical stability, high thermal properties, and good production as nano-thin film layers . The refracting index values of ZnPc LB film layers were identified between 1.43 and 1.73 for the thicknesses of 3.7 and 12.6 nm .科学的研究の応用
Photovoltaic Applications : ZnPc is considered a good candidate for organic solar cells. A study on the geometries and electronic properties of structures composed of phthalocyanine and ZnPc substituted by different groups showed promising photovoltaic properties, suggesting its use in solar cell technology (Louazri et al., 2015).
Molecular Orientation in Thin Films : ZnPc's thermal stability and ability to form thin films make it a candidate for technological applications. Research on zinc phthalocyanine (ZnPc) thin films showed significant α → β phase transformation after annealing, which may be important for applications requiring film homogeneity and optical quality (Gaffo et al., 2010).
Cancer Therapy : ZnPc has been studied as a photosensitizer in cancer therapy. It showed enhanced solubility and photodynamic effects on human hepatocellular carcinoma HepG2 cells, producing reactive oxygen species and causing cell cycle arrest (Shao et al., 2013).
Photophysical and Photochemical Studies : The effects of substituents and solvents on the photophysical and photochemical parameters of ZnPc were investigated, with findings that peripheral substituents enhance the yield of the triplet state and are relevant for photodynamic therapy applications (Ogunsipe et al., 2004).
Liquid Crystal Behavior : Research into alkyl substituted phthalocyanines revealed that zinc metallated derivatives are photosensitizers of singlet oxygen, indicating potential applications in photodynamic therapy (Cook, 2002).
Photodynamic Therapy of Osteosarcoma : A study on ZnPc encapsulated in polymer micelles showed that it dramatically increases reactive oxygen species production in osteosarcoma cells after light irradiation, suggesting its use as a photosensitizer in photodynamic therapy (Yu et al., 2018).
Nonlinear Optical Behavior : ZnPc in polymeric matrix was shown to have nonlinear optical behavior, indicating its potential in nonlinear optical applications (Ostuni et al., 2007).
Photocatalytic Degradation of Pesticides : ZnPc immobilized in mesoporous silica Al-MCM-41 demonstrated high activity in the photocatalytic degradation of pesticides, making it a potential candidate for environmental applications (Silva et al., 2012).
作用機序
Target of Action
Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .
Mode of Action
ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .
Biochemical Pathways
The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .
Pharmacokinetics
ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .
Result of Action
The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .
Action Environment
The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .
将来の方向性
ZnPc has been preferred as sensing materials for harmful vapor detection . It has also been used as potential photosensitizers for photodynamic therapy of cancer . The performance of photodynamic therapy (PDT) depends on the solubility, pharmacokinetic behaviors, and photophysical properties of photosensitizers .
特性
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBBOVVOGJETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931773 | |
| Record name | Zinc phthalocyanine-6,30-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
| Record name | Zinc phthalocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14320-04-8 | |
| Record name | Zinc phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc phthalocyanine-6,30-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIAFTALAN ZINC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






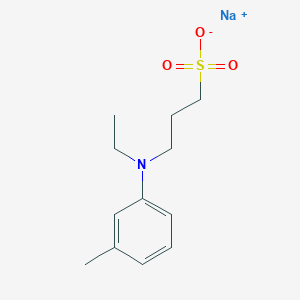
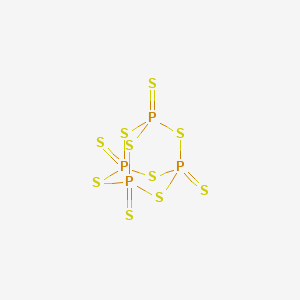
![[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B7797936.png)
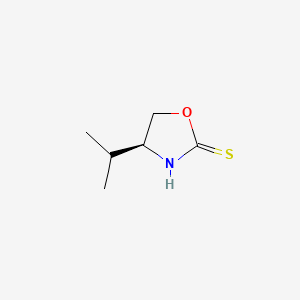
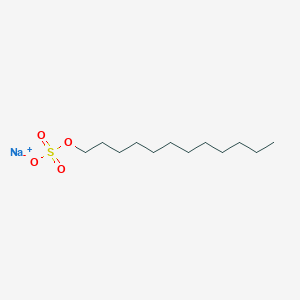

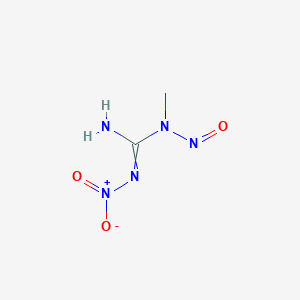

![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
